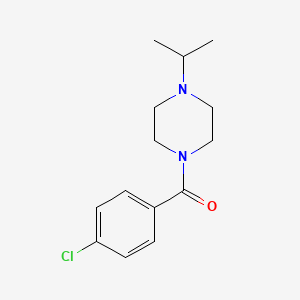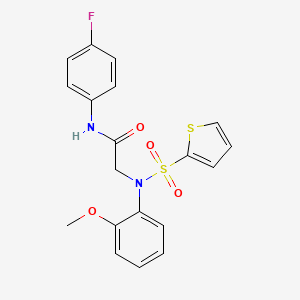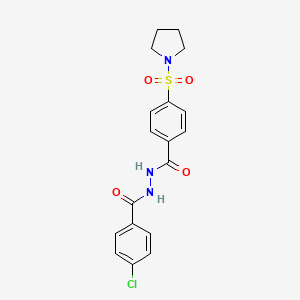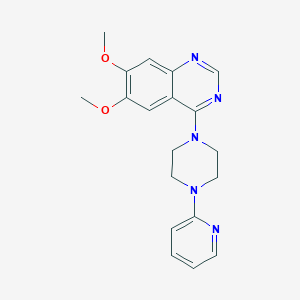
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as DPP, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and cell proliferation. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases. Additionally, 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole could be further studied for its anti-inflammatory and anti-cancer properties, with the aim of developing new treatments for these conditions.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole-1-carboxylic acid ethyl ester. The ester is then converted to the corresponding amide by reaction with pyrrolidine and subsequent hydrolysis to yield 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-13(9-12(11)2)14-10-15(18-17-14)16(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLSZGTKMKGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-{[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478910.png)

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)




![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)
